(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one
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Overview
Description
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethylamino group, two phenylsulfanyl groups, and a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butenone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate compound.
Attachment of phenylsulfanyl groups: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group and phenylsulfanyl groups can play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, presenting data in a structured format to facilitate understanding.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C18H19NOS2 and a molecular weight of approximately 341.48 g/mol. The compound features a conjugated system that is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H19NOS2 |
Molecular Weight | 341.48 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through interaction with cellular thiols.
Case Study: Antitumor Efficacy
A study conducted on various derivatives demonstrated that compounds with similar structural motifs showed enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The introduction of electron-withdrawing groups was found to increase the potency of these compounds by enhancing their electrophilicity, thereby facilitating interactions with nucleophilic sites in cancer cells .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity. It has been evaluated against a range of pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The results indicate that the compound exhibits significant antifungal activity, particularly against Candida species, suggesting potential for therapeutic applications in treating fungal infections .
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to:
- Inhibition of key enzymes involved in tumor progression.
- Disruption of cellular membranes in microbial pathogens.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Research Findings
A detailed investigation into the molecular interactions revealed that the compound binds preferentially to thiol groups in proteins, which is crucial for its antitumor and antimicrobial effects. The presence of dimethylamino and phenylsulfanyl groups enhances its reactivity and selectivity towards target biomolecules .
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,3-bis(phenylsulfanyl)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS2/c1-19(2)13-18(22-16-11-7-4-8-12-16)17(20)14-21-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBSYWDZNGQTCF-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)CSC1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)CSC1=CC=CC=C1)/SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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